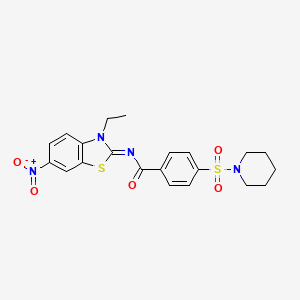

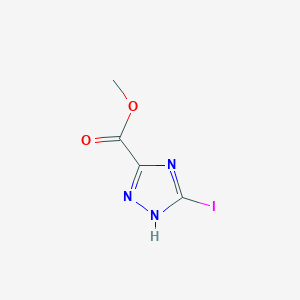

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

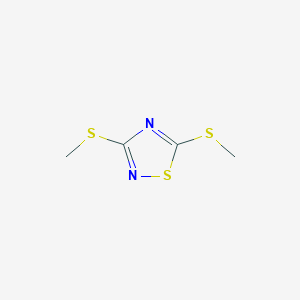

“Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

Molecular Structure Analysis

The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed . The empirical formula is C4H5N3O2, and the molecular weight is 127.10 .Chemical Reactions Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate may be used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide . It may also be used in the synthesis of the following nucleoside analogues: 1-(2,2-dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta[1,3]dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester, and methyl 4,6-O-benzylidene-2-(methyl 1H-1,2,4-triazol-1-yl-3-carboxylate)-2-deoxy-D-altrohexopyranoside .Physical And Chemical Properties Analysis

The melting point of Methyl-1H-1,2,4-triazole-3-carboxylate is 196-199 °C (lit.) . The SMILES string is COC(=O)c1nc[nH]n1 and the InChI key is QMPFMODFBNEYJH-UHFFFAOYSA-N .Scientific Research Applications

Pharmaceutical Synthesis

This compound is utilized as a precursor for preparing nucleoside analogues like Ribavirin, which is an antiviral medication used to treat RSV infection, hepatitis C, and some viral hemorrhagic fevers .

Anticancer Research

The 1,2,4-triazole ring is known for its ability to form non-covalent bonds with enzymes and receptors, which has been explored for anticancer properties .

Antituberculosis Activity

Due to its unique structure, it can induce antituberculosis activity by interacting with biological targets relevant to the disease .

Antibacterial Applications

The compound’s structure facilitates the development of antibacterial agents through its interaction with various enzymes and receptors .

Anti-HIV Research

Its potential in anti-HIV research is significant due to its ability to interact with HIV-related enzymes and receptors .

Material Science Applications

Compounds with the 1,2,4-triazole structure exhibit excellent electron-transport and hole-blocking properties, making them promising materials in organic electronics and material science applications .

Mechanism of Action

Target of Action

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate, also known as Methyl 3-iodo-1H-1,2,4-triazole-5-carboxylate, is a complex compound with potential biological activity. Similar triazole compounds have been found to exhibit neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s known that triazole compounds can interact with their targets, leading to changes in cellular processes . For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Similar triazole compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Similar triazole compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

properties

IUPAC Name |

methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMHKRZGGPMTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)

![2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2923903.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2923908.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2923909.png)

![N-(3,4-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2923911.png)